2,3,5,6-Tetrachloro-4-nitroanisole

説明

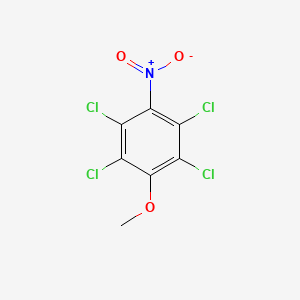

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,4,5-tetrachloro-3-methoxy-6-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4NO3/c1-15-7-4(10)2(8)6(12(13)14)3(9)5(7)11/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPPUXMKKQMWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2,3,5,6-TETRACHLORO-4-NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021313 | |

| Record name | 2,3,5,6-Tetrachloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,5,6-tetrachloro-4-nitroanisole is a beige to pale yellow crystalline solid. (NTP, 1992), Beige to pale yellow solid; [CAMEO] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2,3,5,6-TETRACHLORO-4-NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2,3,5,6-Tetrachloro-4-nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2,3,5,6-TETRACHLORO-4-NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000038 [mmHg] | |

| Record name | 2,3,5,6-Tetrachloro-4-nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2438-88-2 | |

| Record name | 2,3,5,6-TETRACHLORO-4-NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetrachloro-3-methoxy-6-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloro-4-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TCNA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrachloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-TETRACHLORO-4-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOX0D94LLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5,6-TETRACHLORO-4-NITROANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208 to 221 °F (NTP, 1992), 101 °C to 105 °C | |

| Details | Toxicology and Carcinogenesis Studies of 2,3,5,6-Tetrachloro-4-nitroanisole p.4 Report #114 (1978) NIH Pub#78-1369 | |

| Record name | 2,3,5,6-TETRACHLORO-4-NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Toxicology and Carcinogenesis Studies of 2,3,5,6-Tetrachloro-4-nitroanisole p.4 Report #114 (1978) NIH Pub#78-1369 | |

| Record name | 2,3,5,6-TETRACHLORO-4-NITROANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

physical properties of 2,3,5,6-Tetrachloro-4-nitroanisole

An In-Depth Technical Guide to the Physical Properties of 2,3,5,6-Tetrachloro-4-nitroanisole

This technical guide provides a comprehensive overview of the core , a chemical compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and includes visualizations to illustrate experimental workflows and chemical classifications.

Compound Overview

This compound, with the chemical formula C7H3Cl4NO3, is a beige to pale yellow crystalline solid.[1] It is also known by other names including 1,2,4,5-Tetrachloro-3-methoxy-6-nitrobenzene and TCNA.[2] This compound has been noted for its use as a fungicide, controlling various forms of rust, rot, and wilt in vegetables and grains.[1]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H3Cl4NO3 | PubChem[3] |

| Molecular Weight | 288.89 g/mol | PubChem |

| Appearance | Beige to pale yellow crystalline solid | NTP, 1992[1] |

| Melting Point | 101-105 °C (214-221 °F) | HSDB[1] |

| Boiling Point | Data not readily available | |

| Solubility | Less than 1 mg/mL at 73 °F | NTP, 1992[1] |

| Vapor Pressure | 3.8 x 10^-5 mmHg | Haz-Map[1][2] |

| Density | Data not readily available | |

| Log Kow (estimated) | 4.47 | SRC[1] |

| Henry's Law Constant (estimated) | 1.9 x 10^-5 atm-cu m/mole | SRC[1] |

Spectral Information

Mass spectrometry data is available for this compound, providing insight into its molecular structure and fragmentation patterns.

| Spectral Data Type | Key Peaks (m/z) | Source |

| GC-MS | Top Peak: 261, 2nd Highest: 165, 3rd Highest: 167 | NIST[1] |

Experimental Protocols

a. Determination of Melting Point: A standard method for determining the melting point of a crystalline solid like this compound involves using a melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

b. Determination of Solubility: To determine solubility, a known amount of this compound would be added to a specific volume of a solvent (e.g., water, ethanol, acetone) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solid in the solution is then measured, often using techniques like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

c. Determination of Density: For solid compounds, density can be determined using a pycnometer. The volume of the pycnometer is determined with a liquid of known density. Then, a known mass of the compound is added to the pycnometer, and the volume is measured again. The density is calculated by dividing the mass of the compound by the volume it displaces.[4]

d. Mass Spectrometry Analysis: In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first vaporized and passed through a gas chromatography column to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that can be used to identify the compound and elucidate its structure.[1]

Visualizations

The following diagrams illustrate a general experimental workflow for physical property determination and the chemical classification of this compound.

Caption: General workflow for determining the physical properties of a chemical compound.

Caption: Hierarchical classification of this compound.

References

Synthesis Pathway of 2,3,5,6-Tetrachloro-4-nitroanisole: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis of 2,3,5,6-tetrachloro-4-nitroanisole. The document outlines a plausible synthetic route, provides detailed experimental protocols based on analogous chemical transformations, and presents quantitative data in a structured format.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process commencing with the nitration of a readily available starting material, 2,3,5,6-tetrachlorophenol, to form the intermediate 2,3,5,6-tetrachloro-4-nitrophenol. This intermediate is subsequently methylated to yield the final product. This pathway is advantageous as it builds upon well-established reactions in organic chemistry.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the proposed synthesis pathway. These are generalized procedures based on established chemical principles for similar transformations.

Step 1: Synthesis of 2,3,5,6-Tetrachloro-4-nitrophenol (Nitration)

This procedure describes the nitration of 2,3,5,6-tetrachlorophenol. The reaction introduces a nitro group onto the aromatic ring.

Materials and Reagents:

-

2,3,5,6-Tetrachlorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3,5,6-tetrachlorophenol in a minimal amount of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the stirred solution while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, pre-chilled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2,3,5,6-tetrachlorophenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash with deionized water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,3,5,6-tetrachloro-4-nitrophenol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (O-Methylation)

This protocol details the methylation of the hydroxyl group of 2,3,5,6-tetrachloro-4-nitrophenol to form the desired anisole derivative.

Materials and Reagents:

-

2,3,5,6-Tetrachloro-4-nitrophenol

-

Dimethyl Sulfate

-

Anhydrous Potassium Carbonate

-

Acetone

-

Deionized Water

Procedure:

-

To a round-bottom flask containing a solution of 2,3,5,6-tetrachloro-4-nitrophenol in acetone, add anhydrous potassium carbonate.

-

Stir the suspension vigorously at room temperature.

-

Add dimethyl sulfate dropwise to the reaction mixture.

-

After the addition, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis of this compound. These values are based on typical yields for analogous reactions and should be considered as estimates.

Table 1: Reactant and Product Quantities for Step 1 (Nitration)

| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| 2,3,5,6-Tetrachlorophenol | 231.89 | 0.1 | 23.19 |

| 2,3,5,6-Tetrachloro-4-nitrophenol | 276.89 | 0.08 | 22.15 |

Table 2: Reaction Conditions and Yield for Step 1 (Nitration)

| Parameter | Value |

| Reaction Time | 3-4 hours |

| Temperature | 0-10 °C |

| Theoretical Yield | 27.69 g |

| Actual Yield | 22.15 g |

| Percent Yield | 80% |

Table 3: Reactant and Product Quantities for Step 2 (O-Methylation)

| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| 2,3,5,6-Tetrachloro-4-nitrophenol | 276.89 | 0.08 | 22.15 |

| This compound | 290.91 | 0.072 | 20.95 |

Table 4: Reaction Conditions and Yield for Step 2 (O-Methylation)

| Parameter | Value |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Theoretical Yield | 23.27 g |

| Actual Yield | 20.95 g |

| Percent Yield | 90% |

Mechanistic Visualization

The synthesis of this compound can also be envisioned via a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. The general mechanism for an SNAr reaction is depicted below, highlighting the key steps of nucleophilic attack and departure of the leaving group, facilitated by the presence of strong electron-withdrawing groups.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2,3,5,6-Tetrachloro-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3,5,6-Tetrachloro-4-nitroanisole, with the chemical formula C₇H₃Cl₄NO₃, is a substituted anisole molecule characterized by a benzene ring heavily substituted with four chlorine atoms, a nitro group, and a methoxy group.[1] The high degree of chlorination and the presence of the electron-withdrawing nitro group significantly influence the molecule's chemical reactivity, physical properties, and potential biological activity. Understanding the intricate details of its molecular structure and bonding is paramount for predicting its behavior in various chemical and biological systems.

Molecular Structure and Bonding

The molecular structure of this compound consists of a central benzene ring. A methoxy group (-OCH₃) is attached to the first carbon, and a nitro group (-NO₂) is bonded to the fourth carbon atom. The remaining four carbon atoms of the aromatic ring are each bonded to a chlorine atom.

Covalent Bonding

The bonding within the molecule is primarily covalent. The benzene ring is composed of six carbon atoms linked by a delocalized π-electron system, characteristic of aromatic compounds. The chlorine, methoxy, and nitro substituents are all covalently bonded to the carbon atoms of this ring. The nitro group itself contains polar covalent bonds between the nitrogen and oxygen atoms.

Molecular Geometry

The geometry of the benzene ring is expected to be largely planar. However, steric hindrance between the bulky chlorine atoms and the nitro and methoxy groups may cause slight deviations from perfect planarity. The methoxy group will have a bent geometry at the oxygen atom, and the nitro group will be trigonal planar around the nitrogen atom.

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.40 Å |

| C-Cl bond length | ~1.74 Å |

| C-N bond length | ~1.47 Å |

| N-O bond length | ~1.22 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| O-CH₃ bond length | ~1.43 Å |

| C-C-C (aromatic) bond angle | ~120° |

| Cl-C-C bond angle | ~120° |

| C-N-O bond angle | ~118° |

| C-O-C bond angle | ~118° |

Note: These are estimated values based on theoretical models and data from structurally similar compounds in the absence of specific experimental crystallographic data for this compound.

Physicochemical Properties

This compound is a beige to pale yellow crystalline solid.[2] Its high molecular weight and extensive chlorination contribute to its low solubility in water and relatively high melting point.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₄NO₃ | [1] |

| Molecular Weight | 290.91 g/mol | [1] |

| Melting Point | 98-105 °C (208-221 °F) | [2] |

| Solubility in Water | < 1 mg/mL at 23 °C | [2] |

| Appearance | Beige to pale yellow crystalline solid | [2] |

Experimental Protocols

While specific experimental data for the synthesis and detailed spectroscopic analysis of this compound are not widely published, the following protocols describe general methodologies that would be appropriate for its preparation and characterization.

Synthesis

A plausible synthetic route to this compound would involve the nitration of 2,3,5,6-tetrachloroanisole.

Materials:

-

2,3,5,6-tetrachloroanisole

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Dichloromethane

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,5,6-tetrachloroanisole in dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture) to the solution with constant stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture over crushed ice and transfer to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water and 5% sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or hexane.

Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra.

Expected Spectra:

-

¹H NMR: A single peak corresponding to the three equivalent protons of the methoxy group is expected. Its chemical shift will be influenced by the electron-withdrawing nature of the aromatic ring.

-

¹³C NMR: Signals corresponding to the seven carbon atoms in the molecule are expected. The chemical shifts will be indicative of their chemical environment (aromatic, methoxy, and carbons attached to chlorine, nitro, and methoxy groups).

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

KBr pellet press or ATR accessory

Procedure (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Expected Characteristic Absorption Bands:

-

~3100-3000 cm⁻¹: C-H stretching (aromatic)

-

~2950-2850 cm⁻¹: C-H stretching (methoxy)

-

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group

-

~1250 cm⁻¹: C-O stretching (aryl ether)

-

~800-600 cm⁻¹: C-Cl stretching

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and physicochemical properties of this compound. While a definitive experimental crystal structure is not publicly available, the theoretical and comparative data presented here offer valuable insights for researchers. The outlined experimental protocols provide a solid foundation for the synthesis and characterization of this and similar polychlorinated nitroaromatic compounds, which are of significant interest in various fields of chemical and biological research. Further investigation, particularly through X-ray crystallography and advanced spectroscopic techniques, is warranted to precisely elucidate the three-dimensional structure and further refine our understanding of this molecule's properties.

References

Unveiling the Solubility Profile of 2,3,5,6-Tetrachloro-4-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-Tetrachloro-4-nitroanisole (TCNA), a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its known properties, expected solubility characteristics based on its chemical structure, and a detailed experimental protocol for its precise determination in various organic solvents.

Core Concepts and Physicochemical Properties

This compound is a beige to pale yellow crystalline solid.[1] Its structure, featuring a highly chlorinated benzene ring, a nitro group, and a methoxy group, dictates its physicochemical behavior. A key indicator of its solubility is the estimated octanol-water partition coefficient (log Kow) of 4.47, which suggests that the compound is significantly more soluble in nonpolar, organic environments than in aqueous solutions.[1] This hydrophobicity is a critical consideration for its handling, formulation, and environmental fate.

Solubility Data

Based on its high log Kow and chemical structure, it is anticipated to exhibit higher solubility in non-polar and moderately polar organic solvents. For illustrative purposes, a structurally related but less chlorinated compound, 4-Chloro-3-nitroanisole, is reported to be soluble in methanol. While this does not provide a direct quantitative comparison, it supports the expectation that TCNA will be soluble in common organic solvents.

To facilitate research and development, a standardized experimental protocol is provided below for determining the precise solubility of TCNA in solvents of interest.

| Property | Value | Source |

| Chemical Formula | C₇H₃Cl₄NO₃ | PubChem[1] |

| Molecular Weight | 290.92 g/mol | GSRS |

| Physical Description | Beige to pale yellow crystalline solid | CAMEO Chemicals[2] |

| Melting Point | 98 °C - 105 °C (208 °F - 221 °F) | PubChem[1] |

| Water Solubility | < 1 mg/mL at 23 °C (73 °F) | PubChem[1] |

| Log Kow (estimated) | 4.47 | PubChem[1] |

Experimental Protocol: Isothermal Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method. This procedure measures the concentration of a saturated solution at a constant temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Glass vials or flasks with airtight screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess of solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the isothermal shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing Key Processes and Relationships

To further aid in the understanding of solubility determination and the factors influencing it, the following diagrams are provided.

References

Degradation of 2,3,5,6-Tetrachloro-4-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrachloro-4-nitroanisole (TCNA) is a chlorinated nitroaromatic compound, and understanding its environmental fate and degradation is crucial for assessing its potential impact and developing remediation strategies. While specific studies on the degradation of TCNA are limited, this guide synthesizes available information on analogous compounds to postulate its primary degradation pathways and products. This document outlines potential microbial and abiotic degradation mechanisms, including reductive and oxidative pathways, and provides hypothetical experimental protocols for their investigation. The information is presented to aid researchers in designing studies to elucidate the complete degradation profile of TCNA.

Introduction

This compound is a synthetic organic compound characterized by a substituted benzene ring containing four chlorine atoms, a nitro group, and a methoxy group. The environmental persistence and potential toxicity of such compounds necessitate a thorough understanding of their degradation pathways. This guide explores the likely degradation products of TCNA based on the known metabolism of structurally similar chemicals, such as other chlorinated nitroaromatic compounds and nitroanisoles. The primary transformation processes are expected to involve O-demethylation, reduction of the nitro group, and reductive dechlorination.

Postulated Degradation Pathways

Based on the degradation of analogous compounds, two principal degradation pathways are proposed for this compound: a reductive pathway and an oxidative pathway. These pathways are not mutually exclusive and can occur under different environmental conditions, often mediated by microbial activity or abiotic factors.

Reductive Pathway

Under anaerobic conditions, the primary degradation route for nitroaromatic compounds is the reduction of the nitro group. This process can be mediated by a variety of anaerobic bacteria. For TCNA, this pathway would likely proceed through the following steps:

-

Nitroreduction: The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), a hydroxylamino group (-NHOH), and finally an amino group (-NH₂), forming 2,3,5,6-tetrachloro-4-methoxyaniline.

-

Dechlorination: Subsequent reductive dechlorination may occur, where chlorine atoms are removed from the aromatic ring. This process is often slower and can result in a variety of partially dechlorinated intermediates.

Oxidative Pathway (Fungal Metabolism)

White-rot fungi, such as Phanerochaete chrysosporium, are known to degrade a wide range of recalcitrant organic pollutants through the action of extracellular ligninolytic enzymes. For TCNA, an oxidative pathway could be initiated by:

-

O-Demethylation: The methoxy group (-OCH₃) is cleaved, yielding 2,3,5,6-tetrachloro-4-nitrophenol. This reaction is a common initial step in the degradation of anisole-containing compounds.

-

Further Oxidation and Ring Cleavage: The resulting nitrophenol could then undergo further oxidation, potentially leading to the removal of the nitro group and subsequent cleavage of the aromatic ring.

The following diagram illustrates the postulated initial steps in the degradation of this compound.

Quantitative Data on Analogous Compound Degradation

While no quantitative data for the degradation of this compound was found, the following table summarizes degradation data for structurally related compounds to provide a comparative reference.

| Compound | Organism/Condition | Degradation Rate/Efficiency | Key Products Identified | Reference |

| 4-Nitroanisole | Rhodococcus sp. | >95% degradation in 48h | 4-Nitrophenol, 4-Nitrocatechol | [1] |

| 2,4-Dinitroanisole | Anaerobic sludge | Rapid biotransformation | 2-Methoxy-5-nitroaniline, 2,4-Diaminoanisole | [2][3] |

| 2,4,6-Trichlorophenol | Phanerochaete chrysosporium | >90% mineralization in 30 days | 2,6-Dichloro-1,4-benzoquinone | [4] |

| 2,3,5,6-Tetrachlorobiphenyl | Anaerobic sediment cultures | Reductive dechlorination observed | 2,3,5-Trichlorobiphenyl, 3,5-Dichlorobiphenyl | [5] |

Hypothetical Experimental Protocols

To investigate the degradation of this compound, the following experimental workflows are proposed.

Microbial Degradation Study Workflow

Methodology:

-

Microcosm Setup: Establish anaerobic microcosms using sediment or sludge and aerobic cultures of a known degrader strain (e.g., Phanerochaete chrysosporium).

-

Spiking: Introduce a known concentration of this compound to the microcosms and cultures.

-

Incubation: Incubate the setups under controlled temperature and shaking conditions.

-

Sampling: At regular intervals, collect aqueous and solid-phase samples.

-

Extraction: Extract the parent compound and its potential degradation products using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile compounds. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection can be used for more polar metabolites.

-

Data Analysis: Identify degradation products by comparing mass spectra with known standards or library data. Quantify the disappearance of the parent compound and the appearance of products over time to determine degradation kinetics.

Photodegradation Study Workflow

Methodology:

-

Solution Preparation: Prepare an aqueous solution of this compound. To investigate indirect photolysis, solutions can be amended with photosensitizers like humic acids.

-

Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control experiments should be kept in the dark.

-

Sampling: Collect aliquots of the solution at various time intervals.

-

Analysis: Analyze the samples directly using HPLC with a photodiode array (PDA) detector to monitor the disappearance of the parent compound and the formation of photoproducts. HPLC coupled with mass spectrometry can be used for the structural elucidation of the degradation products.

-

Data Analysis: Determine the photodegradation quantum yield and half-life. Identify the major photoproducts to propose a photodegradation pathway.

Conclusion

While direct experimental evidence for the degradation of this compound is currently lacking in the scientific literature, this guide provides a scientifically grounded framework for its potential degradation pathways and the experimental approaches to confirm them. The postulated pathways, including reductive dechlorination, nitroreduction, and O-demethylation, are based on the known fate of structurally similar compounds. The provided hypothetical experimental protocols offer a starting point for researchers to design and conduct studies that will elucidate the complete degradation profile of this compound. Such research is essential for a comprehensive environmental risk assessment and the development of effective remediation technologies.

References

- 1. Biodegradation of 4-nitroanisole by two Rhodococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined Biotic-Abiotic 2,4-Dinitroanisole Degradation in the Presence of Hexahydro-1,3,5-trinitro-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial dechlorination of 2,3,5,6-tetrachlorobiphenyl under anaerobic conditions in the absence of soil or sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Environmental Fate of 2,3,5,6-Tetrachloro-4-nitroanisole

Disclaimer: Experimental data on the environmental fate of 2,3,5,6-Tetrachloro-4-nitroanisole is limited in publicly accessible scientific literature. The following guide summarizes available estimated data and provides detailed, standardized experimental protocols based on internationally recognized guidelines (e.g., OECD, EPA) for assessing the environmental fate of chemical substances. These protocols are applicable for determining the environmental fate of this compound and other related compounds.

Introduction

This compound (TCNA) is a polychlorinated nitroaromatic compound. Due to its chemical structure, containing both a nitro group and multiple chlorine substituents on a benzene ring, there are concerns about its potential persistence, bioaccumulation, and toxicity in the environment. Understanding the environmental fate of TCNA is crucial for assessing its potential risks to ecosystems and human health. This technical guide provides a summary of estimated environmental fate parameters and details the standardized experimental protocols for their determination.

Physicochemical Properties and Estimated Environmental Fate

Quantitative data on the environmental fate of this compound are primarily based on estimations from its chemical structure. These values, summarized in the tables below, provide an initial assessment of its likely behavior in the environment.

Table 1: Estimated Physicochemical and Environmental Fate Properties of this compound

| Property | Estimated Value | Source |

| Molecular Formula | C₇H₃Cl₄NO₃ | --INVALID-LINK-- |

| Molecular Weight | 290.91 g/mol | --INVALID-LINK-- |

| Log Kow (Octanol-Water Partition Coefficient) | 4.47 | --INVALID-LINK-- |

| Water Solubility | 1.5 mg/L at 25°C | --INVALID-LINK-- |

| Vapor Pressure | 3.8 x 10⁻⁵ mm Hg at 25°C | --INVALID-LINK-- |

| Henry's Law Constant | 1.9 x 10⁻⁵ atm-m³/mol at 25°C | --INVALID-LINK-- |

Table 2: Estimated Environmental Persistence and Mobility of this compound

| Environmental Compartment & Process | Estimated Parameter and Value | Interpretation | Source |

| Soil | |||

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | ~6400 L/kg | Immobile in soil.[1] | |

| Water | |||

| Volatilization Half-life from model river (1m deep) | ~3.5 days | Volatilization from water surfaces is expected to occur.[1] | |

| Volatilization Half-life from model lake (1m deep) | ~31 days | Volatilization from water surfaces is expected to occur.[1] | |

| Atmosphere | |||

| Atmospheric Half-life (reaction with OH radicals) | ~14 days | Exists in both vapor and particulate phases; subject to atmospheric degradation and deposition.[1] | |

| Biota | |||

| Bioconcentration Factor (BCF) | ~1500 | Potential for significant bioconcentration in aquatic organisms.[1] |

Key Environmental Fate Processes and Experimental Protocols

The following sections detail the primary processes governing the environmental fate of organic chemicals and provide standardized protocols for their experimental determination.

Biodegradation

Biodegradation is a key process for the removal of organic pollutants from the environment. For chlorinated nitroaromatic compounds, biodegradation can occur under both aerobic and anaerobic conditions, often involving initial reduction of the nitro group followed by dehalogenation and ring cleavage.

This protocol outlines a standardized method for assessing the rate of aerobic transformation of a chemical in soil.

-

Test System:

-

Use at least two different soil types with varying properties (e.g., organic carbon content, pH, texture).

-

The test substance, preferably radiolabelled (e.g., with ¹⁴C), is applied to fresh soil samples.

-

The soil moisture is adjusted to 40-60% of the maximum water holding capacity.

-

The test is conducted in the dark at a controlled temperature (e.g., 20 ± 2°C).

-

-

Procedure:

-

A flow-through system or dynamic biometer flasks are used to trap evolved ¹⁴CO₂.

-

Soil samples are taken at appropriate time intervals.

-

Samples are extracted with suitable solvents (e.g., acetonitrile, methanol) to separate the parent compound and transformation products.

-

The distribution of radioactivity between the extractable fraction, non-extractable residues, and evolved ¹⁴CO₂ is determined.

-

The parent compound and major transformation products in the extracts are identified and quantified using appropriate analytical techniques (e.g., HPLC, GC-MS).

-

-

Data Analysis:

-

The rate of disappearance of the parent compound is used to calculate the transformation rate constant and the half-life (DT₅₀).

-

The extent of mineralization is determined from the cumulative amount of evolved ¹⁴CO₂.

-

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In aquatic environments, this can occur through direct absorption of sunlight or indirectly through reactions with photochemically produced reactive species.

This protocol describes a method for determining the direct photolysis rate of a chemical in water.

-

Test System:

-

A solution of the test substance in sterile, purified water (e.g., buffered at a relevant pH) is prepared.

-

The concentration should be low enough to ensure first-order kinetics.

-

The solution is placed in quartz tubes to allow for UV light penetration.

-

A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used.

-

Control samples are kept in the dark at the same temperature.

-

-

Procedure:

-

The UV-visible absorption spectrum of the test substance is determined.

-

The quantum yield of the photochemical transformation is measured.

-

The test and control solutions are exposed to the light source for a defined period.

-

Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any major photoproducts.

-

-

Data Analysis:

-

The first-order rate constant for photolysis is determined from the decrease in the concentration of the parent compound over time.

-

The photolysis half-life is calculated from the rate constant.

-

References

An In-depth Technical Guide to 2,3,5,6-Tetrachloro-4-nitroanisole (TCNA)

This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and toxicological data of 2,3,5,6-tetrachloro-4-nitroanisole (TCNA). The information is intended for researchers, scientists, and professionals in drug development and chemical safety.

History and Discovery

Its primary application was in agriculture for the control of fungal diseases on various crops. Specifically, it was shown to be effective against fungi causing flag smut of winter wheat, as well as rust, root and stem rot, and wilt in a variety of vegetables and grains. However, TCNA is no longer registered as a pesticide in the United States and is not produced commercially in the country.

In the latter half of the 20th century, TCNA was the subject of a bioassay by the National Cancer Institute (NCI) to investigate its potential carcinogenicity.

Chemical and Physical Properties

This compound is a beige to pale yellow crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₄NO₃ | PubChem |

| Molecular Weight | 290.91 g/mol | PubChem |

| CAS Registry Number | 2438-88-2 | PubChem |

| Appearance | Beige to pale yellow crystalline solid | NTP, 1992 |

| Melting Point | 101-105°C (experimentally determined for bioassay) | NCI-TR-114 |

| 105-106°C | Berckmans and Halleman, 1925 | |

| 112-113°C | Peters et al., 1943 | |

| Vapor Pressure | 3.8 x 10⁻⁵ mm Hg at 25°C (estimated) | PubChem |

| Solubility | Information not readily available | |

| LogP (Octanol-Water Partition Coefficient) | 4.47 (estimated) | PubChem |

Experimental Protocols

Detailed experimental protocols for the original synthesis of this compound are not described in the readily available scientific literature. However, a plausible synthetic route can be inferred from general organic chemistry principles, likely involving the nitration of a tetrachloroanisole precursor or the methoxylation of a tetrachloronitrobenzene.

A general workflow for the characterization of a synthesized batch of TCNA, as implied by historical reports, is outlined below.

Spectral Data

Comprehensive, publicly available NMR and IR spectra for this compound are limited. However, mass spectrometry data is available.

Mass Spectrometry (GC-MS): The PubChem database contains a GC-MS spectrum of this compound, which can be used for its identification. The fragmentation pattern would be consistent with the loss of functional groups such as the methoxy and nitro groups from the chlorinated benzene ring.

Toxicological Profile

The primary source of toxicological information for TCNA is the National Cancer Institute's Technical Report TR-114, "Bioassay of this compound for Possible Carcinogenicity".

The bioassay was conducted on Fischer 344 rats and B6C3F1 mice. The key findings of this study are summarized below:

-

Carcinogenicity: Under the conditions of the bioassay, dietary administration of this compound was not found to be carcinogenic in male or female Fischer 344 rats or B6C3F1 mice.

-

Mortality: There were no significant positive associations between the dietary concentration of TCNA and mortality in rats or mice of either sex.

-

Neoplasms: No statistically significant increase in the incidence of tumors was observed in the dosed animals compared to the control groups that could be attributed to the administration of TCNA.

The logical relationship of the toxicological assessment is depicted in the following diagram.

Signaling Pathways and Mechanism of Action

There is no information available in the public domain regarding the specific signaling pathways affected by this compound or its detailed molecular mechanism of action as a fungicide. Research in this area was likely limited due to its discontinuation as a commercial product.

Conclusion

This compound is a chlorinated nitroaromatic compound with a history of use as a fungicide. While its early history and specific synthesis are not well-documented in modern databases, its chemical and physical properties have been characterized to some extent. Toxicological studies conducted by the National Cancer Institute did not find evidence of carcinogenicity in rodent models under the tested conditions. The lack of current commercial production and use has likely limited further research into its biological mechanism of action. This guide provides a summary of the available technical information on this compound for scientific and research purposes.

Methodological & Application

Analytical Methods for the Detection of 2,3,5,6-Tetrachloro-4-nitroanisole (TCNA)

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrachloro-4-nitroanisole (TCNA) is a chemical compound that has been investigated for its fungicidal properties. Its presence as a residue in environmental and agricultural samples necessitates sensitive and specific analytical methods for detection and quantification. This document provides detailed application notes and experimental protocols for the analysis of TCNA in various matrices, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The primary analytical techniques covered are Gas Chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD), and High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Methods Overview

The detection of TCNA is predominantly achieved through chromatographic techniques due to their high separation efficiency and sensitivity. Gas chromatography is particularly well-suited for the analysis of semi-volatile and thermally stable compounds like TCNA.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for unambiguous identification and quantification. The mass spectrometer provides spectral data that confirms the identity of the analyte, minimizing the risk of false positives.

-

Gas Chromatography with Electron Capture Detection (GC-ECD): The presence of four chlorine atoms and a nitro group makes TCNA highly responsive to an electron capture detector. This method offers excellent sensitivity for trace-level quantification.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less common for this specific analyte, HPLC-UV can be employed as an alternative or confirmatory technique. The aromatic nature of TCNA allows for detection by UV spectrophotometry.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. It is important to note that these values are indicative and can vary depending on the specific instrumentation, matrix, and experimental conditions.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detection (GC-ECD) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |

| Limit of Detection (LOD) | 0.1 - 1 µg/kg | 0.01 - 0.5 µg/kg | 1 - 10 µg/kg |

| Limit of Quantitation (LOQ) | 0.5 - 5 µg/kg | 0.05 - 2 µg/kg | 5 - 25 µg/kg |

| Linear Range | 1 - 500 µg/L | 0.1 - 100 µg/L | 10 - 1000 µg/L |

| Recovery | 85 - 110% | 80 - 115% | 75 - 105% |

| Precision (RSD) | < 15% | < 15% | < 20% |

Experimental Protocols

Protocol 1: Determination of TCNA in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of TCNA from soil samples.

1. Sample Preparation and Extraction:

-

Air-dry the soil sample at ambient temperature to a constant weight and sieve through a 2 mm mesh to remove large debris.

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube.

-

Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes in a water bath.

-

Centrifuge the sample at 3000 rpm for 5 minutes.

-

Carefully transfer the supernatant to a clean collection tube.

-

Repeat the extraction (steps 3-6) twice more with 20 mL of the acetone/hexane mixture.

-

Combine the three extracts and concentrate to approximately 1 mL using a rotary evaporator at 40°C.

-

The concentrated extract is now ready for cleanup.

2. Extract Cleanup (Solid Phase Extraction - SPE):

-

Condition a 6 mL Florisil SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

-

Load the 1 mL concentrated extract onto the SPE cartridge.

-

Elute the interfering compounds with 10 mL of hexane and discard the eluate.

-

Elute the TCNA from the cartridge with 15 mL of a 90:10 (v/v) hexane:diethyl ether mixture.

-

Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

3. GC-MS Instrumental Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantifier Ion: m/z 275.

-

Qualifier Ions: m/z 260, 290.

-

Protocol 2: Screening of TCNA in Water by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a method for the rapid screening of TCNA in water samples.

1. Sample Preparation (Solid Phase Extraction - SPE):

-

Filter the water sample (500 mL) through a 0.45 µm membrane filter to remove particulate matter.

-

Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, dry the cartridge under vacuum for 10 minutes.

-

Elute the TCNA from the cartridge with 2 x 3 mL of acetonitrile.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for HPLC-UV analysis.

2. HPLC-UV Instrumental Analysis:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 230 nm.

Visualizations

Caption: General experimental workflow for the analysis of TCNA.

Caption: Logical flow of TCNA analysis within a GC-MS system.

Application Notes and Protocols for the Analysis of 2,3,5,6-Tetrachloro-4-nitroanisole by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrachloro-4-nitroanisole (TCNA) is a fungicide that has seen use in the protection of various crops. Due to its potential for environmental persistence and toxicological effects, a robust and sensitive analytical method is crucial for its monitoring in various matrices, including soil, water, and agricultural products. This document provides a detailed application note and protocol for the quantitative analysis of TCNA using gas chromatography-mass spectrometry (GC-MS), a widely accepted and powerful technique for the separation and detection of volatile and semi-volatile organic compounds.

The methodologies outlined below are compiled from established practices for the analysis of chlorinated pesticides and nitroaromatic compounds in environmental samples, providing a comprehensive guide for researchers.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to extract TCNA from the sample matrix and remove interfering substances prior to GC-MS analysis. The choice of method will depend on the sample matrix.

1. Soil and Sediment Samples (Modified QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for the extraction of pesticide residues from food and environmental matrices.[1][2]

-

Extraction:

-

Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate internal standard solution.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) for removal of polar interferences and C18 for removal of nonpolar interferences).

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

-

2. Water Samples (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for the isolation and concentration of organic analytes from aqueous samples.

-

Extraction:

-

Acidify the water sample (e.g., 1 L) to a pH < 2 with a suitable acid.

-

Pass the sample through a conditioned SPE cartridge (e.g., C18).

-

Wash the cartridge to remove interfering substances.

-

Elute the retained TCNA with a small volume of an appropriate solvent (e.g., ethyl acetate or dichloromethane).

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following are typical instrument parameters for the analysis of TCNA. Optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp at 25°C/min to 160°C, hold for 1 min, then ramp at 6°C/min to 300°C, hold for 8 min.[3] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Full scan mode can be used for initial identification. |

| Monitored Ions (m/z) | Based on the mass spectrum of TCNA, prominent ions should be selected for quantification and confirmation. The PubChem entry for TCNA indicates a top peak at m/z 261.[4] |

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Quantitative Analysis of this compound

| Sample ID | Matrix | Concentration (ng/g or ng/mL) | Retention Time (min) | Signal-to-Noise Ratio | Recovery (%) |

| Sample 1 | Soil | Value | Value | Value | Value |

| Sample 2 | Water | Value | Value | Value | Value |

| Control | Blank | Not Detected | - | - | - |

| Spike | Soil | Value | Value | Value | Value |

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Logical Relationship of Analytical Steps

Caption: Logical flow of the analytical protocol.

References

Application Note: High-Performance Liquid Chromatography Analysis of 2,3,5,6-Tetrachloro-4-nitroanisole

Abstract

This application note details a proposed method for the quantitative analysis of 2,3,5,6-Tetrachloro-4-nitroanisole (TCNA) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a reliable method for the separation and quantification of this compound. The methodology is based on established principles for the analysis of chlorinated and nitroaromatic compounds.

Introduction

This compound is a chlorinated nitroaromatic compound. Due to its chemical nature, it is of interest in various fields, including environmental monitoring and as a potential intermediate in chemical synthesis. A robust and accurate analytical method is crucial for its quantification in different matrices. High-performance liquid chromatography (HPLC) offers the necessary selectivity and sensitivity for this purpose. This document provides a comprehensive protocol for the analysis of TCNA, including sample preparation, chromatographic conditions, and a framework for method validation.

Experimental

Instrumentation and Consumables

-

HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile and ultrapure water.

-

Reagents: this compound reference standard.

-

Vials: 2 mL amber glass HPLC vials with PTFE septa.

-

Filters: 0.45 µm PTFE syringe filters.

Chromatographic Conditions

A summary of the proposed HPLC instrument parameters is provided in Table 1. These conditions are based on methods for similar analytes and may require optimization.[1]

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Proposed Value |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 60% B2-10 min: 60% to 90% B10-12 min: 90% B12-13 min: 90% to 60% B13-18 min: 60% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 18 minutes |

Protocols

1. Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This compound is a solid with low aqueous solubility.[2]

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

2. Sample Preparation (for a solid matrix)

This is a general procedure and should be adapted based on the specific sample matrix.

-

Accurately weigh approximately 1 g of the homogenized sample into a 15 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex the sample for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes.[1]

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

If necessary, dilute the filtrate with acetonitrile to bring the analyte concentration within the calibration range.

3. Analytical Procedure

-

Set up the HPLC system according to the parameters in Table 1.

-

Equilibrate the column with the initial mobile phase composition (60% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to construct a calibration curve.

-

Inject the prepared sample solutions.

-

Include blank injections (acetonitrile) between samples to prevent carryover.

Data Presentation

Quantitative data should be summarized for clear interpretation. The following tables present hypothetical data to illustrate the expected performance of the method.

Table 2: Illustrative Calibration and Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.1 | 15 |

| 0.5 | 78 |

| 1.0 | 155 |

| 5.0 | 760 |

| 10.0 | 1530 |

| 25.0 | 3800 |

| 50.0 | 7550 |

| Correlation Coeff. (r²) | > 0.999 |

| Linear Range (µg/mL) | 0.1 - 50 |

Table 3: Illustrative Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (% Recovery) | 98% - 102% |

| Specificity | No interfering peaks at the retention time of the analyte |

| Expected Retention Time | ~ 8.5 min (under conditions in Table 1) |

Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for TCNA analysis.

Conclusion

The proposed RP-HPLC method provides a robust framework for the determination of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection is a widely accepted approach for such analytes. The provided protocols for sample and standard preparation are straightforward and can be readily implemented in a laboratory setting. It is essential that this method be fully validated in accordance with internal standard operating procedures or relevant regulatory guidelines to ensure its accuracy, precision, and reliability for its intended application.

References

Application Notes and Protocols for 2,3,5,6-Tetrachloro-4-nitroanisole as a Reference Standard in Environmental Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,5,6-Tetrachloro-4-nitroanisole (TCNA) is a chlorinated nitroaromatic compound. Due to its chemical properties and structural similarity to certain environmental contaminants, it serves as a valuable reference standard in environmental analysis. Its primary application is as a surrogate or internal standard for the quantification of other chlorinated and nitroaromatic pollutants in various environmental matrices such as soil and water. This document provides detailed application notes and protocols for its use.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₃Cl₄NO₃ |

| Molecular Weight | 290.91 g/mol |

| Appearance | Beige to pale yellow crystalline solid |

| Melting Point | 98-105 °C |

| Vapor Pressure | 3.8 x 10⁻⁵ mm Hg at 25 °C[1] |

| Solubility | Insoluble in water |

| CAS Number | 2438-88-2 |

Synthesis of this compound Reference Standard

The synthesis of this compound as a reference standard can be achieved through the methoxylation of pentachloronitrobenzene (PCNB). A plausible synthetic route is outlined below.

Reaction Scheme:

Protocol for Synthesis:

-

Preparation of Sodium Methoxide: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

-

Reaction with PCNB: Once the sodium has completely reacted to form sodium methoxide, add a solution of pentachloronitrobenzene in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) dropwise to the sodium methoxide solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature for several hours or gently heated to drive to completion.

-

Work-up: After the reaction is complete, quench the reaction mixture by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-